Trimethylolpropane Tribenzoate

Vue d'ensemble

Description

Trimethylol Propane Tribenzoate is an organic compound with the molecular formula C27H26O6. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties, such as stability under neutral and acidic conditions .

Applications De Recherche Scientifique

Trimethylol Propane Tribenzoate has a wide range of scientific research applications:

Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

Biology: This compound is studied for its potential use in biological systems, particularly in the development of biocompatible materials.

Industry: It is used in the formulation of lubricants, coatings, and adhesives, providing improved performance characteristics

Mécanisme D'action

Target of Action

Trimethylol Propane Tribenzoate (TPTB) is primarily used as a plasticizer and lubricant . Its primary targets are the materials it is added to, such as polymers, where it enhances flexibility, workability, and durability .

Mode of Action

TPTB interacts with its targets by integrating into the material structure, reducing intermolecular forces, and increasing flexibility . This interaction results in materials that are more resistant to wear and tear, have improved thermal stability, and exhibit enhanced performance .

Biochemical Pathways

In the esterification process, Trimethylolpropane (TMP) reacts with benzoic acid to form TPTB .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point (5807±450 °C) and density (1192±006 g/cm3), influence its behavior in the environment .

Result of Action

The addition of TPTB to materials results in improved properties such as increased flexibility, enhanced thermal stability, and improved resistance to wear and tear . These changes at the molecular level translate to improved performance at the macroscopic level.

Action Environment

Environmental factors such as temperature and pressure can influence the action and efficacy of TPTB. For instance, its effectiveness as a plasticizer can be influenced by the temperature of the environment, as it affects the material’s flexibility . Furthermore, its stability could be affected by exposure to certain chemicals or conditions in its environment.

Méthodes De Préparation

Trimethylol Propane Tribenzoate is typically synthesized by reacting trimethylolpropane with benzoic acid in the presence of a suitable solvent and catalyst. The reaction usually requires heating to facilitate the esterification process. Industrial production methods often involve the use of high-purity raw materials and controlled reaction conditions to ensure the quality and yield of the final product .

Analyse Des Réactions Chimiques

Trimethylol Propane Tribenzoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert Trimethylol Propane Tribenzoate into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .

Comparaison Avec Des Composés Similaires

Trimethylol Propane Tribenzoate can be compared with other similar compounds such as:

Trimethylolpropane Trioleate: Used as a biolubricant with excellent biodegradability but lower oxidative stability.

Neopentyl Glycol Dibenzoate: Offers similar plasticizing properties but with different solubility and stability characteristics.

Pentaerythritol Tetrabenzoate: Provides higher thermal stability but is more complex to synthesize. These comparisons highlight the unique balance of properties that Trimethylol Propane Tribenzoate offers, making it a versatile compound for various applications .

Activité Biologique

Overview

Trimethylol Propane Tribenzoate (TPTB), with the molecular formula C27H26O6, is an organic compound widely utilized in various industrial applications, particularly as a plasticizer and lubricant. Its unique chemical properties, including stability under neutral and acidic conditions, make it a subject of interest in biological and environmental studies. This article explores the biological activity of TPTB, focusing on its mechanisms of action, biochemical pathways, and potential applications in biocompatible materials.

Chemical Structure

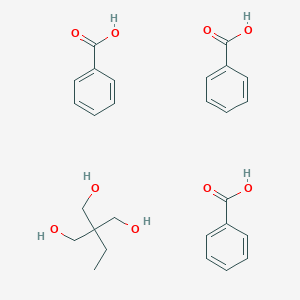

- TPTB is synthesized through the esterification of trimethylolpropane with benzoic acid. This reaction typically requires heating and the presence of solvents and catalysts to facilitate the process.

Mechanism of Action

- TPTB acts primarily by integrating into polymer matrices, reducing intermolecular forces, and enhancing flexibility. This interaction improves the thermal stability and wear resistance of materials containing TPTB .

Biochemical Pathways

The synthesis of TPTB involves several key biochemical pathways:

- Esterification Reaction : The reaction between trimethylolpropane and benzoic acid forms TPTB, releasing water as a byproduct.

- Environmental Stability : TPTB exhibits stability across a range of pH levels and temperatures, which influences its efficacy as a plasticizer in various applications .

Absorption and Excretion

Studies on related compounds suggest that absorption rates can vary significantly based on dosage and administration route:

- In dermal studies with trimethylolpropane triacrylate, absorption rates were inversely related to dose concentration. Lower doses resulted in higher absorption percentages, indicating a complex interaction between dose and bioavailability .

Case Studies

- Dermal Toxicity in Animal Models : In experiments involving mice, high doses of trimethylolpropane triacrylate resulted in severe skin reactions, including lethargy and skin burns. Such findings highlight the necessity for caution when handling these compounds .

- Sensitization Studies : Guinea pigs exposed to trimethylolpropane triacrylate demonstrated sensitization at relatively low concentrations, suggesting potential allergenic properties .

Applications in Biocompatible Materials

TPTB's potential for use in biocompatible materials is significant:

- Biolubricants : Research indicates that TPTB can serve as a base stock for biolubricants due to its favorable properties derived from plant-based sources. These biolubricants are environmentally friendly alternatives to conventional lubricants .

- Polymer Production : As a plasticizer, TPTB enhances the flexibility and durability of polymers used in medical devices and other applications requiring biocompatibility .

Comparative Analysis of Biological Activity

| Property | Trimethylol Propane Tribenzoate | Trimethylol Propane Triacrylate |

|---|---|---|

| Chemical Structure | C27H26O6 | C15H18O5 |

| Toxicity Level | Low (limited data) | Moderate (weak mutagenicity) |

| Absorption Rate | Not extensively studied | Dose-dependent absorption |

| Biocompatibility Potential | High | Moderate |

| Applications | Biocompatible materials | Industrial applications |

Propriétés

Numéro CAS |

54547-34-1 |

|---|---|

Formule moléculaire |

C27H26O6 |

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

2,2-bis(benzoyloxymethyl)butyl benzoate |

InChI |

InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |

Clé InChI |

OWVAEQAOZDETGQ-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

SMILES canonique |

CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.